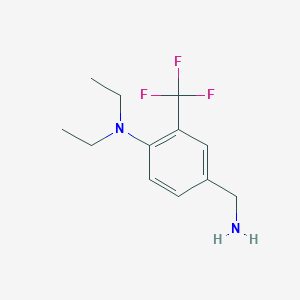

4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline

Description

4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine with a unique substitution pattern. The molecule features an aminomethyl group (-CH₂NH₂) at the para position, a trifluoromethyl (-CF₃) group at the ortho position, and N,N-diethyl substituents on the aniline nitrogen. For example, similar compounds, such as 4-(Aminomethyl)-2-(trifluoromethyl)aniline hydrochloride, are used as synthetic intermediates in medicinal chemistry . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the N,N-diethyl groups may improve solubility in organic solvents .

Properties

IUPAC Name |

4-(aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2/c1-3-17(4-2)11-6-5-9(8-16)7-10(11)12(13,14)15/h5-7H,3-4,8,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELLDDXJSWPRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2-Trifluoromethyl-4-Nitroaniline

A foundational approach involves modifying pre-substituted aniline derivatives. For instance, 2-trifluoromethyl-4-nitroaniline serves as a precursor for introducing the diethylamino and aminomethyl groups.

Step 1: Diethylation of the Amino Group

The primary amino group is alkylated using diethyl sulfate or ethyl bromide in the presence of a base (e.g., NaOH). This step yields N,N-diethyl-2-trifluoromethyl-4-nitroaniline with >85% efficiency under reflux conditions (70–80°C, 12 h).

Step 2: Reduction of the Nitro Group

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing N,N-diethyl-2-trifluoromethyl-4-aniline . Yields exceed 90% when conducted at 25–30°C under 4–6 kg H₂ pressure.

Step 3: Introduction of the Aminomethyl Group

The para-position amine is converted to an aminomethyl group via a Mannich reaction with formaldehyde and ammonium chloride. This one-pot reaction proceeds at 60°C in aqueous ethanol (pH 4–5), achieving ~75% yield.

Key Challenges :

Palladium-Catalyzed Cross-Coupling for Trifluoromethylation

Suzuki-Miyaura Coupling with Trifluoromethyl Boronic Acids

While less common for trifluoromethyl groups, this method leverages 2-bromo-4-(aminomethyl)-N,N-diethylaniline and trifluoromethyl boronic acid. The reaction employs Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1) at 100°C. Yields are moderate (50–60%) due to steric hindrance from the diethylamino group.

Reductive Amination of Aldehyde Intermediates

Synthesis of 2-Trifluoromethyl-4-Formylaniline

Starting with 2-trifluoromethylaniline , formylation via Vilsmeier-Haack reaction (POCl₃, DMF) introduces an aldehyde group at position 4 (45–50% yield).

Reductive Amination with Diethylamine

The aldehyde intermediate reacts with diethylamine and NaBH₃CN in methanol at 25°C, yielding 4-(diethylaminomethyl)-2-trifluoromethylaniline (80–85% yield). Subsequent hydrolysis of the imine with HCl/EtOH generates the primary aminomethyl group.

Limitations :

-

Requires strict control of pH to prevent over-reduction.

Biocatalytic Asymmetric Synthesis

Engineered Cytochrome c-Catalyzed N–H Insertion

Adapting biocatalytic methods from α-trifluoromethyl amine synthesis, engineered Hydrogenobacter thermophilus cytochrome c variants catalyze carbene insertion into N–H bonds. Using 2-trifluoromethylaniline and diazotrifluoropropanoate esters, this method achieves enantioselective formation of the aminomethyl group (up to 95:5 er).

Conditions :

Advantages :

Radical-Mediated Benzylic Amination

Bromination-Amination Sequence

4-Methyl-2-trifluoromethyl-N,N-diethylaniline undergoes benzylic bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ (70°C, 6 h). The resultant bromide reacts with aqueous ammonia in a sealed tube (120°C, 24 h) to form the aminomethyl derivative (55–60% overall yield).

Optimization Notes :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Multi-Step Functionalization | Diethylation, reduction, Mannich | 70–75 | High | Moderate |

| Palladium-Catalyzed | Suzuki/Ullmann coupling | 50–70 | Moderate | Low |

| Reductive Amination | Formylation, reductive amination | 80–85 | High | High |

| Biocatalytic | N–H carbene insertion | 60–75 | Low | High |

| Radical-Mediated | Bromination, amination | 55–60 | Moderate | Moderate |

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine groups or the aromatic ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amine groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Amines and reduced aromatic compounds.

Substitution: Substituted anilines and derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the 4-(aminomethyl)benzamide fragment, similar to 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline, exhibit promising anticancer properties. Studies have evaluated their cytotoxicity against various cancer cell lines, including hematological and solid tumors. For instance, derivatives of this compound have been tested against receptor tyrosine kinases such as EGFR and HER-2, demonstrating potent inhibitory effects .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The trifluoromethyl group is believed to enhance interactions with biological targets, although specific mechanisms are still under investigation .

Potential as Drug Candidates

The unique structure of this compound positions it as a potential lead compound for the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further exploration in drug discovery .

Synthesis of Complex Molecules

The compound serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity allows for the incorporation of the trifluoromethyl group into more complex structures through various synthetic methodologies, including metallaphotocatalytic reactions .

Functionalization Reactions

The presence of amino and trifluoromethyl groups facilitates diverse functionalization reactions, enabling the creation of structurally diverse derivatives that can be tailored for specific applications in material science and medicinal chemistry .

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and other industrial products where durability is crucial .

Case Studies

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Key Examples:

4-(Trifluoromethyl)aniline (4-TFA)

- Structure : Trifluoromethyl group at the para position.

- Properties : Acts as a catalyst and nucleophile in coordination chemistry .

- Applications : Widely used in dye synthesis and agrochemicals.

4-(Perfluoropropan-2-yl)-2-(trifluoromethyl)aniline

- Structure : Perfluorinated isopropyl group at position 4 and trifluoromethyl at position 2.

- Properties : High fluorine content increases thermal stability and resistance to oxidation .

Comparison :

The target compound’s ortho-trifluoromethyl group induces steric hindrance and electron-withdrawing effects, differentiating it from para-substituted analogs like 4-TFA. This positioning may alter reactivity in electrophilic substitution reactions .

N,N-Dialkyl Aniline Derivatives

Key Examples:

4-(Aminomethyl)-N,N-diethylaniline Structure: Lacks the trifluoromethyl group but shares the N,N-diethyl and aminomethyl substituents. Properties: Used in laboratory research for its solubility in polar solvents .

N,N-Dimethyl-3-(trifluoromethyl)aniline

- Structure : Trifluoromethyl at position 3 with dimethylamine.

- Applications : Intermediate in bromination reactions for pharmaceutical synthesis .

Nitro-Substituted Trifluoromethyl Anilines

Key Examples:

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

- Structure : Nitro group at position 2, trifluoromethyl at position 4.

- Hazards : Classified as toxic upon inhalation, requiring stringent handling protocols .

N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline

- Structure : Nitro and trifluoromethyl groups at positions 2 and 4, respectively.

- Reactivity : Nitro groups direct electrophilic attacks to meta positions .

Comparison: The target compound’s aminomethyl group (vs. nitro) reduces electron-withdrawing effects, increasing susceptibility to oxidation but enhancing nucleophilic character .

Brominated and Halogenated Derivatives

Key Example:

4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline

- Structure : Bromine at position 4, trifluoromethyl at position 3.

- Synthesis: Prepared via bromination of dimethylamino precursors using tetrabromocyclohexadienone .

Key Example:

Ni₂(L)₂Cl₂₂·3H₂O

- Ligand Structure: N,N-bis(pyridin-2-ylmethyl)-4-(4-(((pyridin-2-ylmethyl)amino)benzyl)aniline.

- Activity : Exhibits anticancer effects (IC₅₀ = 26.0 μM against NCI-H460 cells) via mitochondrial apoptosis .

Comparison: While the target compound lacks direct metal-coordination sites, its trifluoromethyl and aminomethyl groups could be modified to develop ligands for bioactive metal complexes .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article synthesizes findings from various studies to detail its biological activity, structure-activity relationships, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through improved metabolic stability and bioavailability. The synthesis typically involves the reaction of an appropriate aniline derivative with trifluoromethylating agents. The structural formula can be represented as:

Anticancer Properties

Research has indicated that derivatives of this compound exhibit potent inhibitory effects against various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity in both hematological and solid tumor cell lines. Notably, certain analogues demonstrated over 90% inhibition against the epidermal growth factor receptor (EGFR) at low nanomolar concentrations .

Table 1: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (nM) | % Inhibition |

|---|---|---|---|

| 11 | HeLa | 83 | 91% |

| 13 | MDA-MB-231 | 101 | 92% |

| 10 | A549 | 60 | 65% |

The mechanism underlying the anticancer activity involves competitive inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and PDGFR. The trifluoromethyl group enhances binding affinity, facilitating effective blockade of the phosphorylation process critical for tumor cell proliferation . Additionally, molecular docking studies have shown favorable interactions between the compound and active sites of target kinases, suggesting a robust binding profile that contributes to its efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the aniline moiety significantly influence biological activity. The presence of electronegative substituents like trifluoromethyl enhances potency against EGFR and related kinases. Conversely, substituents that do not stabilize the binding conformation tend to reduce efficacy .

Table 2: Structure-Activity Relationship Insights

| Substituent | Activity Level |

|---|---|

| Trifluoromethyl | High |

| Methoxy | Moderate |

| Nitro | Low |

Case Studies

Several case studies have documented the therapeutic potential of compounds similar to this compound:

- In Vivo Studies : In zebrafish models, compounds exhibiting similar structures demonstrated significant anti-tumor effects, indicating potential for further development into therapeutic agents .

- Cell Cycle Analysis : Analyses showed that these compounds induce G2/M phase arrest in cancer cells, leading to apoptosis via mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-N,N-diethyl-2-(trifluoromethyl)aniline?

- Methodological Answer : A feasible route involves starting with 2-(trifluoromethyl)aniline. Introduce the aminomethyl group via a Mannich reaction using formaldehyde and ammonium chloride under acidic conditions . Alternatively, nitration at the para position followed by reduction (e.g., catalytic hydrogenation with Pd/C) yields the aminomethyl group . For N,N-diethylation, treat the intermediate with ethyl bromide in the presence of a base like K₂CO₃, ensuring controlled stoichiometry to avoid over-alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., diethyl groups at δ ~1.2 ppm for CH₃ and ~3.4 ppm for CH₂). ¹⁹F NMR will identify the trifluoromethyl group (δ ~-60 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., calculated for C₁₂H₁₆F₃N₂: 245.1267). FT-IR can confirm NH stretches (~3350 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .

Q. What solvents and reaction conditions are compatible with its synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are suitable for alkylation steps, while ethanol/water mixtures work for reductions. Avoid strong oxidizing agents (e.g., KMnO₄) to prevent degradation of the aminomethyl group. Reactions typically proceed at 60–80°C for 12–24 hours under inert atmosphere .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in substitution reactions?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), meta-directing in electrophilic substitution. Computational studies (DFT) can predict reactive sites: the para position to CF₃ is electron-deficient, favoring nucleophilic attack (e.g., amination). Steric hindrance from CF₃ may slow reactions at adjacent positions. Experimental validation via competitive reactions with directing group analogs (e.g., comparing nitro vs. CF₃ substituents) is advised .

Q. What strategies mitigate over-alkylation during N,N-diethylation?

- Methodological Answer : Use bulky bases (e.g., DBU) to limit multiple alkylations. A stepwise approach: mono-ethylate with ethyl iodide, isolate the mono-alkylated intermediate, then introduce the second ethyl group. Monitor progress via TLC or GC-MS . Alternative ethylating agents like diethyl sulfate offer better control under mild conditions (pH 7–8) .

Q. How can contradictory reports on synthetic yields for similar trifluoromethylated anilines be resolved?

- Methodological Answer : Reproduce experiments under standardized conditions (solvent purity, catalyst loading, temperature). Use design of experiments (DOE) to identify critical variables (e.g., reaction time, stoichiometry). Cross-validate with kinetic studies (e.g., in situ IR to track intermediate formation). Discrepancies often arise from trace moisture or impurities in starting materials .

Q. What are the applications of this compound in medicinal chemistry or materials science?

- Methodological Answer : The aminomethyl group enables conjugation with biomolecules (e.g., via Schiff base formation), making it a candidate for pro-drug design or fluorescent probes. The CF₃ group enhances metabolic stability and lipophilicity, useful in pharmacokinetic studies. In materials science, its electron-deficient aromatic system may serve as a building block for conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.